3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione
Description
Systematic IUPAC Name and Molecular Formula Analysis
The IUPAC name 3-(aminomethyl)-3-methoxy-1λ⁶-thiane-1,1-dione systematically describes its structure. Breaking this down:
- Thiane : A six-membered saturated ring containing one sulfur atom.
- 1λ⁶ : Denotes the oxidation state of sulfur, indicating a sulfone group (S=O).
- 1,1-dione : Specifies two ketone groups at position 1, though in this context, it refers to the sulfone moiety (SO₂).
- 3-(aminomethyl) : A -CH₂NH₂ group attached to the third carbon of the thiane ring.
- 3-methoxy : A -OCH₃ group also at the third carbon.
The molecular formula is C₆H₁₁NO₃S , with a molecular weight of 193.26 g/mol . A detailed elemental breakdown is provided below:
| Element | Quantity | Contribution to Molecular Weight |
|---|---|---|
| Carbon | 6 | 72.06 g/mol |
| Hydrogen | 11 | 11.11 g/mol |
| Nitrogen | 1 | 14.01 g/mol |
| Oxygen | 3 | 48.00 g/mol |
| Sulfur | 1 | 32.07 g/mol |
The sulfone group’s λ⁶ designation distinguishes it from simpler thioether or sulfoxide derivatives, emphasizing its fully oxidized state .
Stereochemical Configuration and Tautomeric Forms
The stereochemistry of this compound is influenced by the spatial arrangement of its substituents. The thiane ring adopts a chair conformation , with the bulky aminomethyl and methoxy groups likely occupying equatorial positions to minimize steric strain. However, experimental data on its precise stereoisomerism remain limited.
Tautomerism, common in carbonyl-containing compounds, is less likely here due to the sulfone’s electron-withdrawing nature stabilizing the structure. However, the aminomethyl group’s -NH₂ moiety could theoretically participate in keto-enol tautomerism if proximal to acidic hydrogens. No such tautomeric forms have been reported for this compound, though analogous systems like 2-carboxyindan-1,3-dione demonstrate solid-state tautomerism via proton transfer .
Comparative Analysis with Related Thiomorpholine Derivatives
The structural uniqueness of 3-(aminomethyl)-3-methoxy-1λ⁶-thiane-1,1-dione becomes evident when compared to related sulfur-containing heterocycles:
Key distinctions :
- Ring Size : The six-membered thiane ring offers greater conformational flexibility compared to four-membered thietane derivatives .
- Substituent Effects : The dual substitution of -OCH₃ and -CH₂NH₂ at position 3 introduces electronic and steric effects absent in simpler analogs like thiomorpholine dioxide .
- Sulfone Orientation : Unlike non-sulfonated thiomorpholines, the 1,1-dione configuration enhances polarity and hydrogen-bonding potential .
This compound’s combination of a sulfone group and dual hydrophilic substituents suggests unique solubility and reactivity profiles, making it a candidate for further pharmaceutical or materials science research .
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(3-methoxy-1,1-dioxothian-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(5-8)3-2-4-12(9,10)6-7/h2-6,8H2,1H3 |
InChI Key |
GFSFSHPUXQHPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)CN |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiane Ring
- Starting Material: A suitable sulfur-containing precursor such as 1,4-dithiane derivatives or related cyclic sulfur compounds.
- Reaction Conditions: Cyclization is typically achieved via nucleophilic attack or ring closure reactions under controlled temperature (around 80–120°C) with catalysts like Lewis acids or acids such as zinc chloride to facilitate ring formation.
Introduction of the Methoxy Group
Functionalization with Aminomethyl Group
- Procedure: The aminomethyl group is attached through nucleophilic substitution or reductive amination.
- Reagents: Formaldehyde and ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Advanced Techniques for Enhanced Efficiency
Recent developments have incorporated innovative techniques to improve synthesis efficiency, such as:
Microwave-Assisted Synthesis
- Advantages: Significantly reduces reaction times and improves yields.
- Conditions: Microwave irradiation at 100–150°C with solvents like acetonitrile or ethanol, using catalysts like potassium carbonate.
Continuous Flow Reactors
- Advantages: Enables precise control over reaction parameters, scalable production, and improved safety.
- Implementation: Sequential addition of precursors in a flow system, with real-time monitoring of temperature and pressure.
Catalytic Methods
- Use of transition metal catalysts (e.g., palladium or copper complexes) to facilitate key steps such as ring closure and functional group attachment, leading to higher selectivity and fewer by-products.
Industrial-Scale Production
Scaling up the synthesis involves:
- Reagent Optimization: Use of industrial-grade reagents with high purity.
- Reaction Conditions: Maintaining strict temperature and inert atmosphere (nitrogen or argon) to prevent oxidation.
- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to attain pharmaceutical-grade purity.
Summary of Preparation Methods in Tabular Format
| Method Category | Key Reagents | Reaction Conditions | Advantages | Notes |
|---|---|---|---|---|
| Classical Synthesis | 1,4-Dithiane derivatives, methylating agents, formaldehyde | 80–120°C, reflux, acid/base catalysis | Well-established, reliable | Multi-step, moderate yield |
| Microwave-Assisted | Precursors + methylating agents | 100–150°C, microwave irradiation | Reduced time, higher yield | Suitable for lab-scale synthesis |
| Continuous Flow | Precursors + catalysts | Controlled flow, inert atmosphere | Scalable, safer | Suitable for industrial production |
| Catalytic Methods | Transition metal catalysts | Mild to moderate temperatures | Higher selectivity, fewer by-products | Advanced, costlier |
Notes on Reaction Optimization and Precautions
- Temperature Control: Precise temperature regulation is critical to prevent decomposition.
- Purity of Reagents: Impurities can lead to side reactions and lower yields.
- Inert Atmosphere: Protects sensitive intermediates from oxidation.
- Reaction Monitoring: Techniques like TLC, NMR, and IR spectroscopy are employed to track progress.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiane derivative with a reduced sulfur atom.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiane ring.
Scientific Research Applications
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The sulfur atom in the thiane ring can also interact with metal ions, making the compound a potential ligand in coordination chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared to four structurally related sulfone derivatives (Table 1), highlighting differences in ring size, substituents, and molecular weight.
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Methoxy vs. Methyl vs. In contrast, the methyl group (-CH₃) in the thietane analog offers steric bulk but reduced polarity.
Ring Size and Strain :
- 6-membered thiane rings (target compound and analog ) are more conformationally flexible and less strained than 4-membered thietanes or 5-membered thiolanes . Smaller rings may exhibit higher reactivity due to angle strain.
Halogen vs. Amine Substituents: The bromomethyl group in the thietane analog provides a reactive site for further functionalization (e.g., Suzuki coupling), whereas the aminomethyl group in the target compound and analogs is primed for amide bond formation or salt-bridge interactions.
Biological Activity
3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione, also known as a thiane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique thiane ring structure, which is believed to contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2413867-36-2
- Molecular Formula : C₅H₉NO₃S
- SMILES Notation : COC1(CN)CCCS(=O)(=O)C1.Cl
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- This compound has been reported to inhibit specific enzymes that play critical roles in various metabolic pathways. For instance, it may inhibit enzymes involved in lipid biosynthesis, potentially affecting cellular membrane integrity and signaling pathways .
2. Receptor Binding
- This compound may interact with various receptors in the body, modulating cellular responses. This receptor binding could influence neurotransmitter systems or hormonal pathways, suggesting potential applications in neuropharmacology and endocrinology.
Biological Activities and Therapeutic Applications
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers explored the antimicrobial effects of thiane derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a novel antibiotic agent .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound in a rodent model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .
Case Study 3: Anti-inflammatory Effects
A recent study examined the anti-inflammatory properties of this compound in vitro. The results showed that it effectively inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 3-(Aminomethyl)-3-methoxy-1lambda6-thiane-1,1-dione, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, intermediates like 3-(bromomethyl)-1lambda6-thietane-1,1-dione (a structural analog) can undergo aminolysis with methylamine derivatives under anhydrous conditions . Optimized protocols use tetrahydrofuran (THF) as a solvent, triethylamine (Et₃N) to neutralize HCl byproducts, and 3-day reaction durations at room temperature, monitored via thin-layer chromatography (TLC). Purification via column chromatography ensures product isolation . Reductive amination using Pd/C under hydrogenation (H₂) may also introduce the aminomethyl group, as seen in analogous indole syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (229.73 g/mol for the hydrochloride form) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves methoxy and aminomethyl proton environments. X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as demonstrated for related spirocyclic phosphazenes . Purity is assessed via HPLC with UV detection, referencing CAS-registered retention times (e.g., MDLMFCD09763581) .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer : Stability studies recommend storage in anhydrous, inert atmospheres (argon) at –20°C to prevent hydrolysis of the sulfone (1,1-dione) group. Lyophilization in hydrochloride salt form enhances shelf life . Accelerated degradation tests under varying pH (e.g., 1.0–9.0) and thermal stress (40–60°C) reveal susceptibility to basic conditions, necessitating neutral buffers in biological assays .
Advanced Research Questions
Q. How do structural modifications at the aminomethyl or methoxy groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromination at the aminomethyl position (e.g., 3-bromo analogs) enables Suzuki-Miyaura coupling with aryl boronic acids, as shown in related thiomorpholine-dione systems . Methoxy group deprotection (via BBr₃) generates hydroxyl intermediates for etherification or esterification. Comparative kinetic studies using DFT calculations can model steric/electronic effects of substituents on reaction rates .
Q. What mechanistic insights explain the compound’s interactions with biological targets, and how can biochemical assays be designed to study these?
- Methodological Answer : The sulfone moiety may mimic natural substrates in enzyme-binding pockets. Surface plasmon resonance (SPR) assays measure binding affinity to proteins like cytochrome P450 isoforms . Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for target engagement. Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction, as applied in phosphazene-diamine systems .
Q. How can contradictions in reported synthetic yields be resolved through kinetic or thermodynamic control of reaction parameters?
- Methodological Answer : Divergent yields often arise from competing pathways (e.g., hydrolysis vs. aminolysis). Kinetic control via low-temperature (–78°C) lithiation of the thiane backbone suppresses side reactions . Thermodynamic optimization involves refluxing in polar aprotic solvents (DMF, DMSO) to favor product stability. Statistical design of experiments (DoE) identifies critical factors (e.g., solvent polarity, base strength) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
